molecular formula C16H14N4O B15215964 N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide CAS No. 645418-12-8

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Cat. No.: B15215964
CAS No.: 645418-12-8
M. Wt: 278.31 g/mol
InChI Key: HLIWKSNJFIITHM-UHFFFAOYSA-N
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Description

N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide typically involves the condensation of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 3-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide stands out due to its unique combination of the pyrazole and nicotinamide moieties, which confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

645418-12-8

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-8-5-9-17-10-13)15(20-19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

HLIWKSNJFIITHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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